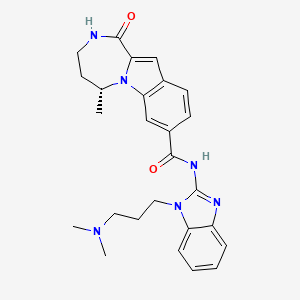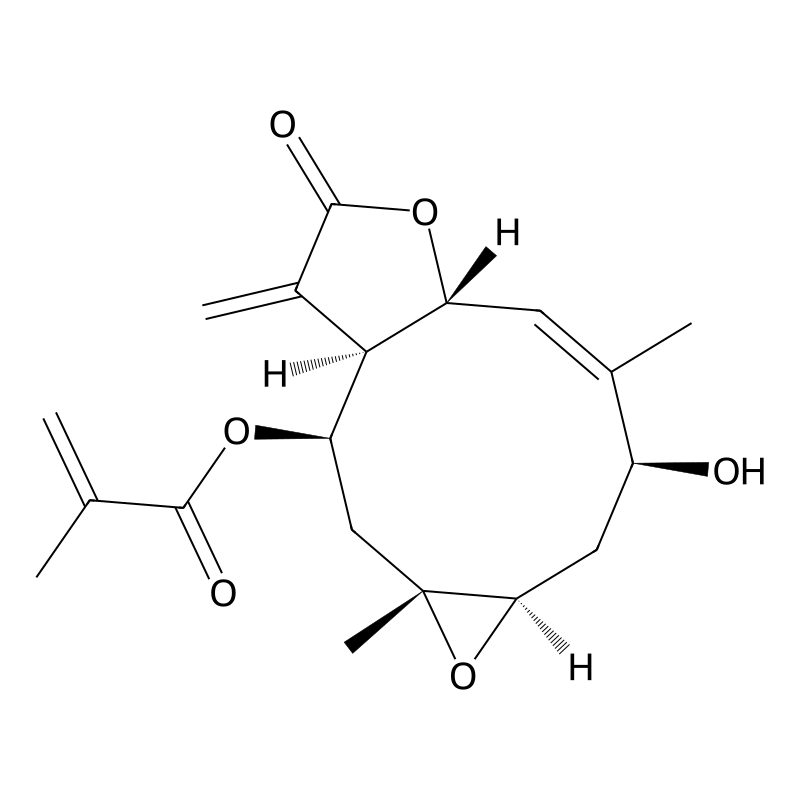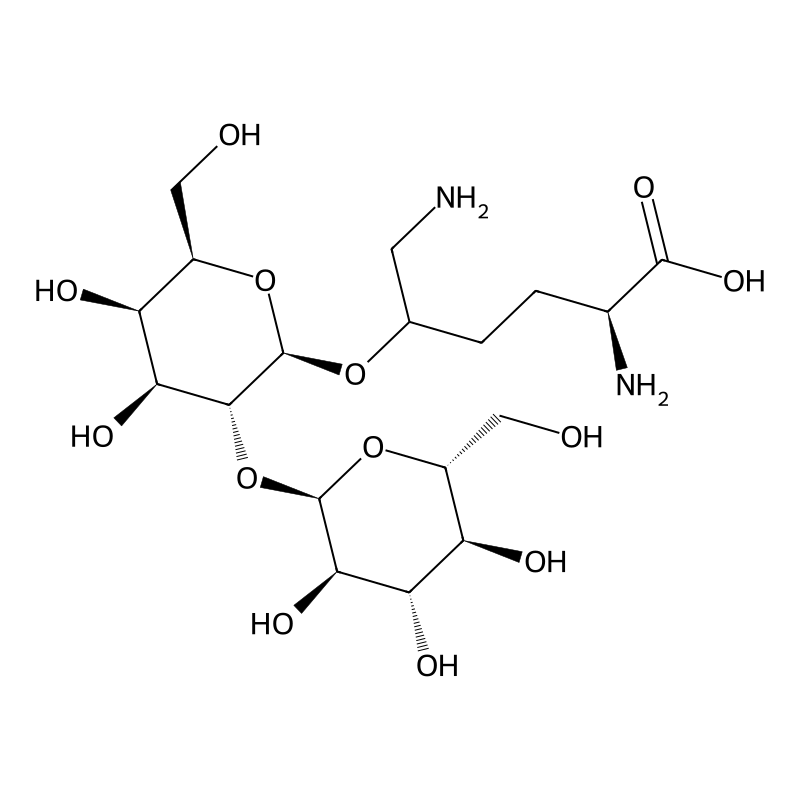(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-ca...](/img/structure-2d/800/S1833739.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Organic Synthesis and Medicinal Chemistry:
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride serves as a valuable building block for the synthesis of various complex molecules, particularly those with potential medicinal applications. Studies have shown its utility in the synthesis of:
- Nitrogen-containing heterocycles: These ring structures are prevalent in many biologically active molecules, and (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can be incorporated into their frameworks through various synthetic strategies [].
- Amino acid derivatives: Modifications of the amino group and the carboxylic acid functionality of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can lead to the development of novel and structurally diverse amino acid derivatives, which can be further explored for their biological properties [].
Material Science:
The unique bicyclic structure of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride has led to its investigation in the development of functional materials. Research suggests its potential applications in:
- Polymers: The incorporation of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride into polymer chains can modulate their properties, such as thermal stability, mechanical strength, and biocompatibility [].
- Supramolecular assemblies: The self-assembly properties of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can be exploited to design and construct supramolecular structures with tailored functionalities for various applications.
Catalysis:
Recent studies have explored the potential of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand in the development of new catalysts. Its ability to bind to metal centers and influence their reactivity opens avenues for:
- Asymmetric catalysis: The design of chiral catalysts containing (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride as a ligand can enable the development of more efficient and selective catalysts for the synthesis of enantiopure compounds.
- Transition metal catalysis: The incorporation of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride into transition metal catalysts can potentially enhance their activity and selectivity for various organic transformations.
The compound (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by its unique bicyclo[2.2.1]heptane structure. This compound has the molecular formula and a molecular weight of approximately 191.66 g/mol. It appears as a colorless solid and is soluble in water and dimethyl sulfoxide (DMSO) . The compound is known for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various bioactive compounds.
The chemical reactivity of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves typical reactions of amino acids, including:
- Amidation: The carboxylic acid group can react with amines to form amides.
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxyl group can be removed, leading to the formation of amines.
- Nucleophilic substitutions: The amino group can participate in nucleophilic substitution reactions with electrophiles .
Research indicates that compounds with the bicyclo[2.2.1]heptane structure exhibit significant biological activities, including:
- Antimicrobial properties: Some derivatives show effectiveness against various bacterial strains.
- Neuroprotective effects: The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases.
- Analgesic properties: Bicyclic amino acids have been studied for their pain-relieving effects .
The synthesis of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride typically involves several steps:
- Formation of the bicyclic structure: This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the amino group: This is generally accomplished via reductive amination or direct amination methods.
- Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of a base.
- Hydrochloride salt formation: The final step usually involves reacting the free base with hydrochloric acid to form the hydrochloride salt .
The applications of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride include:
- Building block in organic synthesis: Its unique structural features make it valuable for synthesizing more complex molecules.
- Pharmaceutical research: It serves as a precursor for developing new drugs targeting various biological pathways.
- Biochemical studies: Used in research to explore the interactions between amino acids and biological systems .
Studies have shown that this compound interacts with various biological targets, including:
- Receptors: Potential binding affinity to neurotransmitter receptors has been investigated.
- Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
- Transporters: Interaction with transport proteins could influence drug absorption and distribution .
Several compounds share structural similarities with (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic Amino Acid | Lacks the exo configuration, affecting its reactivity |
| 3-Amino-5-bicyclo[2.2.1]heptene-2-carboxylic acid | Bicyclic Amino Acid | Contains an additional double bond, altering properties |
| 3-Aminocyclopentane-1-carboxylic acid | Cyclic Amino Acid | Smaller ring structure, different steric properties |
The uniqueness of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride lies in its specific stereochemistry and bicyclic framework, which contribute to its distinct biological activities and synthetic utility compared to other similar compounds .








